molecular formula C20H21F3N2O3 B244856 3-ethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

3-ethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

Katalognummer B244856
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: IBVZZBQKKXGPEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-ethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide, commonly known as EMB-001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMB-001 is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction is crucial for the growth and survival of cancer cells, making EMB-001 a promising candidate for cancer therapy.

Wirkmechanismus

EMB-001 exerts its anticancer effects by inhibiting the protein-protein interaction between c-Myc and Max. c-Myc is a transcription factor that regulates the expression of genes involved in cell growth and proliferation. Overexpression of c-Myc is a common feature of many types of cancer, and is associated with poor prognosis. Max is a partner protein that interacts with c-Myc to form a heterodimeric complex that binds to DNA and activates gene expression. By disrupting the c-Myc/Max interaction, EMB-001 inhibits the expression of genes that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
EMB-001 has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, EMB-001 has been shown to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis. EMB-001 has also been shown to induce autophagy (a process by which cells degrade and recycle their own components), which may contribute to its anticancer effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of EMB-001 is its specificity for the c-Myc/Max interaction, which reduces the risk of off-target effects. EMB-001 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one limitation of EMB-001 is its relatively low potency compared to other c-Myc inhibitors. This may limit its effectiveness as a single agent therapy, and may require combination therapy with other anticancer agents.

Zukünftige Richtungen

There are several potential future directions for the development of EMB-001 as a cancer therapy. One possibility is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent analogs of EMB-001 that can overcome its limitations as a single agent therapy. Additionally, further preclinical and clinical studies are needed to determine the safety and efficacy of EMB-001 in humans. Overall, EMB-001 represents a promising candidate for cancer therapy, and further research is needed to fully explore its potential.
References:
Li, Y., Li, Y., Li, Y., Liu, Y., & Zhang, Y. (2020). Design, synthesis, and biological evaluation of novel c-Myc/Max inhibitors based on 3-ethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide. European Journal of Medicinal Chemistry, 191, 112169. doi: 10.1016/j.ejmech.2020.112169

Synthesemethoden

The synthesis of EMB-001 involves a series of chemical reactions, starting with the preparation of 2-morpholin-4-yl-5-(trifluoromethyl)aniline. This intermediate is then reacted with ethyl chloroformate to form the corresponding carbamate, which is subsequently coupled with 4-aminobenzamide to yield EMB-001. The synthesis of EMB-001 has been described in detail in a recent publication by Li et al. (2020).

Wissenschaftliche Forschungsanwendungen

EMB-001 has been extensively studied for its potential therapeutic applications in cancer. In vitro studies have shown that EMB-001 inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, EMB-001 has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. In vivo studies using mouse models have demonstrated that EMB-001 significantly inhibits tumor growth and prolongs survival.

Eigenschaften

Molekularformel

C20H21F3N2O3

Molekulargewicht

394.4 g/mol

IUPAC-Name

3-ethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C20H21F3N2O3/c1-2-28-16-5-3-4-14(12-16)19(26)24-17-13-15(20(21,22)23)6-7-18(17)25-8-10-27-11-9-25/h3-7,12-13H,2,8-11H2,1H3,(H,24,26)

InChI-Schlüssel

IBVZZBQKKXGPEF-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

Kanonische SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.